molecular formula C17H19NO3S B2864988 2-(4-Cyclohexylphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1219572-67-4

2-(4-Cyclohexylphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2864988
CAS RN: 1219572-67-4
M. Wt: 317.4
InChI Key: AVXWFFNPPILBTA-UHFFFAOYSA-N
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Description

2-(4-Cyclohexylphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid (2-4-CPMTAC) is an organic compound with potential applications in the field of chemistry. It is a part of the thiazole family of compounds, which are known for their versatility and potential in various areas of scientific research. 2-4-CPMTAC is a relatively new compound, and its properties and potential applications have yet to be fully explored.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel derivatives of 1,3,4-thiadiazole, synthesized from similar core structures, showed significant antimicrobial activities, indicating the potential utility of thiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
  • The crystal structure of febuxostat, a compound with a similar thiazole core, revealed insights into its molecular interactions and stability. This study provides a foundation for understanding how modifications to the thiazole ring could influence the physical properties and interactions of related compounds (Wu et al., 2015).

Biological and Chemical Applications

  • Research into the substrate binding site of human liver cytochrome P450 2C9 using derivatives related to tienilic acid, which shares functional similarities with thiazole derivatives, offers insights into how thiazole compounds might interact with biological molecules, highlighting their potential in drug development (Mancy et al., 1995).
  • Oxidative dearomatization studies involving phenols and anilines with thiazole derivatives underscore the chemical versatility of thiazole-based compounds, suggesting their utility in synthetic organic chemistry for creating complex molecules with potential pharmacological activities (Quideau et al., 2005).
  • The synthesis of heterocyclic γ-amino acids built around a thiazole ring demonstrates the compound's potential in mimicking protein secondary structures, which could be valuable in designing peptide mimetics and drug discovery (Mathieu et al., 2015).

properties

IUPAC Name

2-(4-cyclohexylphenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-11-15(16(19)20)22-17(18-11)21-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXWFFNPPILBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2=CC=C(C=C2)C3CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclohexylphenoxy)-4-methylthiazole-5-carboxylic acid

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